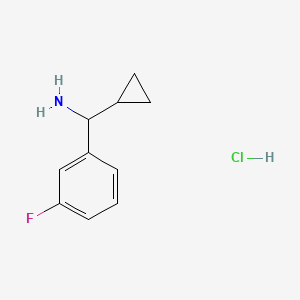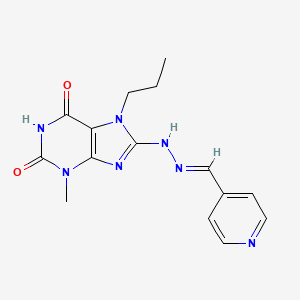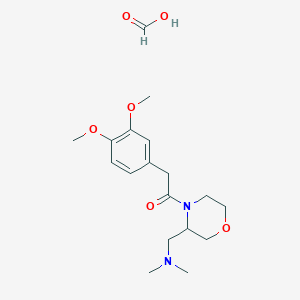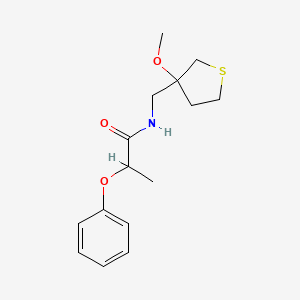
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride, or CPFMHCl, is a synthetic organic compound with a variety of scientific and industrial applications. CPFMHCl is a member of the cyclic amine family and is composed of a cyclopropyl group attached to a 3-fluorophenyl group and a methylamine group, all of which are bound together by a hydrochloride group. CPFMHCl is used as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds. CPFMHCl also has potential applications in the medical field, as it has been shown to have biochemical and physiological effects on cells and organisms.
Aplicaciones Científicas De Investigación
CPFMHCl has been used as a reagent in various chemical reactions, such as the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of other compounds. CPFMHCl has also been used as a catalyst in the production of polymers, and it has been studied as a potential drug for the treatment of various diseases. In addition, CPFMHCl has been studied as a potential biomarker for the diagnosis of certain diseases, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of CPFMHCl is not yet fully understood. However, it is believed that CPFMHCl binds to certain receptors in cells and modulates their activity. This binding is thought to be mediated by the 3-fluorophenyl group, which is believed to interact with the receptors and cause changes in their activity.
Biochemical and Physiological Effects
CPFMHCl has been shown to have biochemical and physiological effects on cells and organisms. In vitro studies have shown that CPFMHCl can modulate the activity of certain receptors, such as the serotonin receptor, and can inhibit the activity of enzymes, such as cytochrome P450. In vivo studies have shown that CPFMHCl can modulate the activity of certain neurotransmitters, such as serotonin, and can also affect the activity of certain hormones, such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPFMHCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, CPFMHCl has a wide range of potential applications in the medical field, making it an attractive target for research. However, CPFMHCl is not suitable for use in clinical trials due to its potential toxicity and lack of safety data.
Direcciones Futuras
There are several potential future directions for the study of CPFMHCl. First, further research is needed to better understand the mechanism of action of CPFMHCl, as well as its biochemical and physiological effects on cells and organisms. Second, additional studies are needed to explore the potential therapeutic applications of CPFMHCl, such as its use as a drug for the treatment of various diseases. Third, additional research is needed to explore the potential use of CPFMHCl as a biomarker for the diagnosis of certain diseases, such as Alzheimer's disease. Finally, additional studies are needed to explore the potential use of CPFMHCl as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Métodos De Síntesis
CPFMHCl is synthesized by a two-step process. The first step involves the reaction of 3-fluorophenylmagnesium bromide and cyclopropyl bromide, which yields a cyclopropyl(3-fluorophenyl)methane intermediate. This intermediate is then reacted with hydrochloric acid to produce CPFMHCl. This synthesis method is simple and efficient, and it has been used to synthesize a variety of cyclic amines.
Propiedades
IUPAC Name |
cyclopropyl-(3-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLZGGFBECOOQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)




![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)


